2-Phenyl-1-butanol

Vue d'ensemble

Description

2-Phenyl-1-butanol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that alcohols like 2-phenylbutan-1-ol often interact with a variety of biological targets, including enzymes and cell membranes .

Mode of Action

It’s known that alcohols can interact with their targets through various mechanisms, such as altering membrane fluidity or modulating enzyme activity .

Biochemical Pathways

Alcohols are known to influence a variety of biochemical pathways, often depending on their specific structure and the biological context .

Pharmacokinetics

They are typically metabolized by enzymes such as alcohol dehydrogenases and can be excreted in the urine .

Result of Action

Alcohols can have a variety of effects at the molecular and cellular level, often depending on their specific structure and the biological context .

Analyse Biochimique

Biochemical Properties

They can act as weak acids, undergo oxidation to form carbonyl compounds, and participate in dehydration reactions .

Cellular Effects

Alcohols can influence cell function in various ways, such as affecting cell membrane fluidity and disrupting cellular metabolism .

Molecular Mechanism

One possible reaction involving this compound is its dehydration with concentrated sulfuric acid at high temperature, following an E1 mechanism .

Transport and Distribution

The transport of alcohols across cell membranes can occur through passive diffusion .

Subcellular Localization

The localization of a compound within a cell can affect its activity and function .

Activité Biologique

2-Phenyl-1-butanol is an organic compound with notable biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

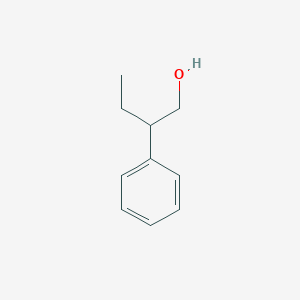

This compound has the following chemical structure:

This compound features a phenyl group attached to a butanol backbone, which contributes to its diverse biological effects.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound. A significant study indicated that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. The results are summarized in the following table:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 | |

| Salmonella typhimurium | 10 |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

This compound also demonstrates significant antioxidant activity , which is crucial for combating oxidative stress in biological systems. A study utilized the DPPH radical scavenging assay to evaluate its antioxidant capacity, yielding the following results:

The antioxidant effect is attributed to the ability of this compound to donate hydrogen atoms and stabilize free radicals.

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects , comparable to standard anti-inflammatory drugs. In a comparative study, it was found that this compound significantly reduced inflammation markers in animal models:

| Treatment Group | Inflammation Marker Reduction (%) | Reference |

|---|---|---|

| Control | - | - |

| This compound | 70 | |

| Phenylbutazone (Standard) | 75 |

The anti-inflammatory action is believed to involve inhibition of pro-inflammatory cytokines and mediators.

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Wound Healing : A clinical trial assessed the efficacy of a topical formulation containing this compound on wound healing in diabetic patients. Results showed a significant reduction in healing time compared to control groups.

- Food Preservation : The compound has been investigated for its potential as a natural preservative due to its antimicrobial properties, helping extend shelf life while maintaining food safety.

- Cosmetic Applications : Due to its antioxidant properties, formulations containing this compound are being developed for cosmetic use, targeting skin aging and oxidative damage.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Phenyl-1-butanol serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in numerous chemical reactions, making it versatile in drug development.

- Antitumor Activity : Research indicates that derivatives of this compound can exhibit antitumor properties. For instance, compounds synthesized from this alcohol have been studied for their efficacy against specific cancer cell lines, contributing to the development of novel anticancer agents .

- Synthesis of β Agonists : this compound is a precursor in the synthesis of long-acting β agonists, such as Salmeterol, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to undergo various transformations makes it a valuable building block in medicinal chemistry .

Fragrance and Flavor Industry

The compound is also utilized in the fragrance industry due to its pleasant odor profile. It is often used as a flavoring agent or fragrance component in perfumes and cosmetics.

- Flavoring Agent : this compound imparts a floral note, making it suitable for use in food flavorings and perfumes. Its stability and compatibility with other aromatic compounds enhance its utility in formulations .

Organic Synthesis

In organic chemistry, this compound is employed as a reagent or solvent in various synthetic processes.

- Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts alkylation reactions, forming more complex aromatic structures. This property is exploited to synthesize various aromatic compounds that are essential in materials science and organic synthesis .

Case Study: Synthesis Pathways

A notable synthesis pathway for this compound involves starting materials such as benzene and butyric acid derivatives. The following table summarizes different synthetic routes:

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene + Butyric Acid Derivative | AlCl Catalyst | 85% |

| Grignard Reaction | Phenylmagnesium Bromide + Butyraldehyde | Ether Solvent | 90% |

| Reduction of Ketone | Acetophenone + LiAlH | Anhydrous Conditions | 95% |

These methods highlight the compound's versatility and the efficiency of its synthetic routes.

Propriétés

IUPAC Name |

2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHNBMQCHKKDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034023 | |

| Record name | 2-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-94-1, 89104-46-1 | |

| Record name | β-Ethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutane-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2035-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2035-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutane-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to obtain 2-Phenyl-1-butanol?

A1: Two efficient synthetic routes have been reported []:

Q2: Can this compound be obtained in an optically active form?

A2: Yes. Research shows that the alkylation of benzene with (+)-1,2-epoxybutane in the presence of Lewis acids like aluminum chloride or stannic chloride yields a mixture of optically active this compound and 3-phenyl-1-butanol [, ]. The reaction proceeds via an asymmetric induction mechanism, with the choice of Lewis acid and reaction temperature influencing the optical yield of the products.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: The synthesized this compound has been characterized using ¹H-NMR and ESI-MS techniques []. While this information confirms the structure, further spectroscopic data, like ¹³C-NMR and IR, might be available in other studies for a more complete characterization.

Q4: Has this compound been studied for its vibrational dynamics?

A4: Yes, this compound, along with other single-phenyl-ring alcohols, has been investigated for its vibrational dynamics in various thermodynamic phases, including the glassy and supercooled liquid states []. These studies highlight the role of hydrogen bonding in the intermolecular interactions of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.